

Independent Validation of V-165 Antiviral Activity: A Comparative Guide

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Compound of Interest

Compound Name: VIR-165

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This guide provides an objective comparison of the antiviral activity of V-165, a pyranodipyrimidine-based HIV-1 integrase inhibitor, with other established antiretroviral agents. The information is supported by experimental data from independent studies to validate its efficacy and mechanism of action.

Executive Summary

V-165 is a novel HIV-1 inhibitor belonging to the pyranodipyrimidine (PDP) class of compounds. It functions as an integrase binding inhibitor (INBI), interfering with the formation of the viral DNA-integrase complex, a crucial step in the viral replication cycle.^[1] Notably, studies have revealed a multimodal mechanism of action for V-165, demonstrating inhibition of both viral entry and integration.^{[2][3]} This dual activity distinguishes it from many existing antiretroviral drugs. This guide summarizes the available quantitative data on its antiviral potency and provides detailed experimental protocols for its evaluation.

Data Presentation: Antiviral Activity of V-165 and Comparators

The following table summarizes the in vitro antiviral activity of V-165 against HIV-1 and compares it with clinically approved integrase strand transfer inhibitors (INSTIs).

Compound	Compound Class	Target	HIV-1 Strain	Cell Line	EC ₅₀ (μM)	CC ₅₀ (μM)	Selectivity Index (SI)	Reference
V-165	Pyranodipyrimidine (INBI)	Integrase (binding), Viral Entry	HIV-1 (Wild-type)	Cell Culture	~7.2 (estimated)	>19	>2.6	[1]
Raltegravir	Integrase Strand Transfer Inhibitor (INSTI)	Integrase (strand transfer)	HIV-1	Various	0.002 - 0.005	>100	>20,000	[4]
Elvitegravir	Integrase Strand Transfer Inhibitor (INSTI)	Integrase (strand transfer)	HIV-1	Various	0.0007 - 0.002	>50	>25,000	[4][5][6]
Dolutegravir	Integrase Strand Transfer Inhibitor (INSTI)	Integrase (strand transfer)	HIV-1	MDMs, PBMCs	0.0011 - 0.0027	>50	>18,500	[7]

EC₅₀ (50% effective concentration) is the concentration of the drug that inhibits 50% of viral replication. A lower EC₅₀ indicates higher potency. CC₅₀ (50% cytotoxic concentration) is the concentration of the drug that causes a 50% reduction in cell viability. A higher CC₅₀ indicates

lower cytotoxicity. Selectivity Index (SI) is the ratio of CC_{50} to EC_{50} . A higher SI indicates a more favorable safety profile. The EC_{50} for V-165 is estimated from a study where a resistant virus grew at 79 μ M, which was 11-fold the IC_{50} .^[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Anti-HIV Cytopathic Effect (CPE) Assay

This assay is used to determine the ability of a compound to inhibit the cytopathic effects of HIV-1 in cell culture.

a. Cell and Virus Preparation:

- Cells: MT-4 cells, a human T-cell line, are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and antibiotics.
- Virus: HIV-1 (e.g., IIIB or ROD strain) stocks are prepared and titrated to determine the 50% tissue culture infectious dose ($TCID_{50}$).^[8]

b. Assay Procedure:

- Seed MT-4 cells in a 96-well plate at a density of 5×10^4 cells/well.
- Prepare serial dilutions of the test compound (e.g., V-165) in culture medium.
- Add the diluted compounds to the wells containing the cells.
- Infect the cells with a pre-titered amount of HIV-1 (e.g., 100 $TCID_{50}$).
- Include a cell control (cells only), a virus control (cells + virus, no compound), and a positive control (e.g., a known antiretroviral drug).
- Incubate the plate for 4-5 days at 37°C in a 5% CO_2 incubator.
- Assess cell viability using the MTT assay. Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

- Solubilize the formazan crystals and measure the absorbance at 570 nm using a microplate reader.
- Calculate the EC_{50} and CC_{50} values from the dose-response curves.

HIV-1 p24 Antigen ELISA

This assay quantifies the amount of HIV-1 p24 capsid protein in the supernatant of infected cell cultures as a measure of viral replication.

a. Assay Procedure:

- Perform the cell culture and infection as described in the CPE assay.
- After the incubation period, collect the culture supernatants.
- Use a commercially available HIV-1 p24 ELISA kit.
- Briefly, coat a 96-well plate with an anti-p24 capture antibody.
- Add the culture supernatants and standards to the wells and incubate.
- Wash the wells and add a biotinylated anti-p24 detector antibody.
- Add streptavidin-HRP conjugate, followed by a substrate solution (e.g., TMB).
- Stop the reaction and measure the absorbance at 450 nm.
- Calculate the p24 concentration from the standard curve and determine the EC_{50} of the compound.

HIV-1 Integrase Inhibition Assay (Strand Transfer)

This biochemical assay measures the inhibition of the strand transfer step of HIV-1 integration.

a. Reagents:

- Recombinant HIV-1 integrase enzyme.

- Donor substrate (DS) DNA (biotinylated oligonucleotide mimicking the viral LTR end).
- Target substrate (TS) DNA.
- Reaction buffer.

b. Assay Procedure:

- Coat a streptavidin-coated 96-well plate with the biotinylated DS DNA.
- Add the recombinant HIV-1 integrase enzyme to the wells and incubate.
- Add serial dilutions of the test compound (e.g., V-165) to the wells.
- Initiate the reaction by adding the TS DNA.
- Incubate to allow the strand transfer reaction to occur.
- Wash the wells to remove unbound components.
- Detect the integrated product using a specific antibody (e.g., anti-digoxigenin if the TS DNA is labeled) conjugated to an enzyme (e.g., HRP) and a colorimetric substrate.
- Measure the absorbance and calculate the IC_{50} of the compound.

Quantitative PCR (qPCR) for HIV-1 Integration

This assay quantifies the amount of integrated HIV-1 DNA in infected cells.

a. DNA Extraction and Preamplification:

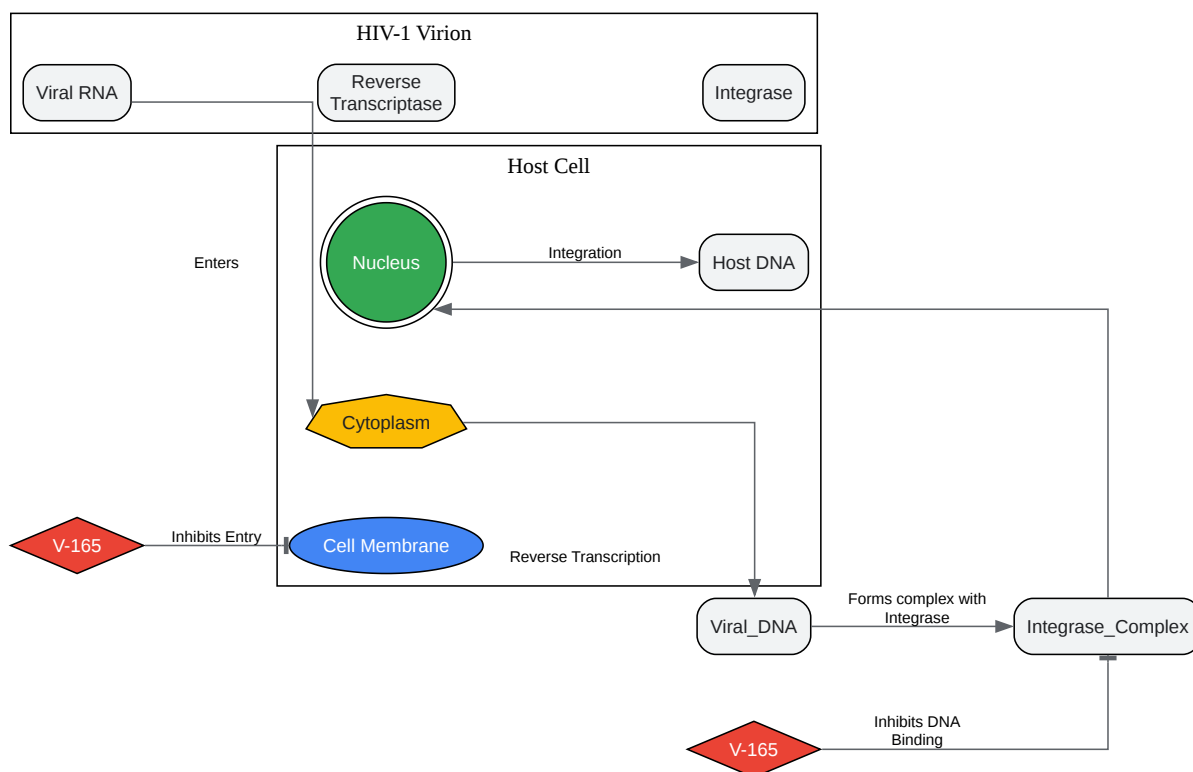
- Infect target cells with HIV-1 in the presence or absence of the test compound.
- After a defined period, extract total genomic DNA from the cells.
- Perform a preamplification step using primers specific for a highly repeated human genomic element (e.g., Alu) and the HIV-1 gag gene.^[9] This step enriches for integrated proviruses.

b. Quantitative PCR:

- Use the product from the preamplification step as a template for a real-time qPCR reaction.
- Use primers and a fluorescently labeled probe specific for the HIV-1 LTR region.^[7]
- Run the qPCR and quantify the amount of integrated HIV-1 DNA relative to a standard curve.
- Determine the inhibition of integration by the test compound.

Mandatory Visualizations

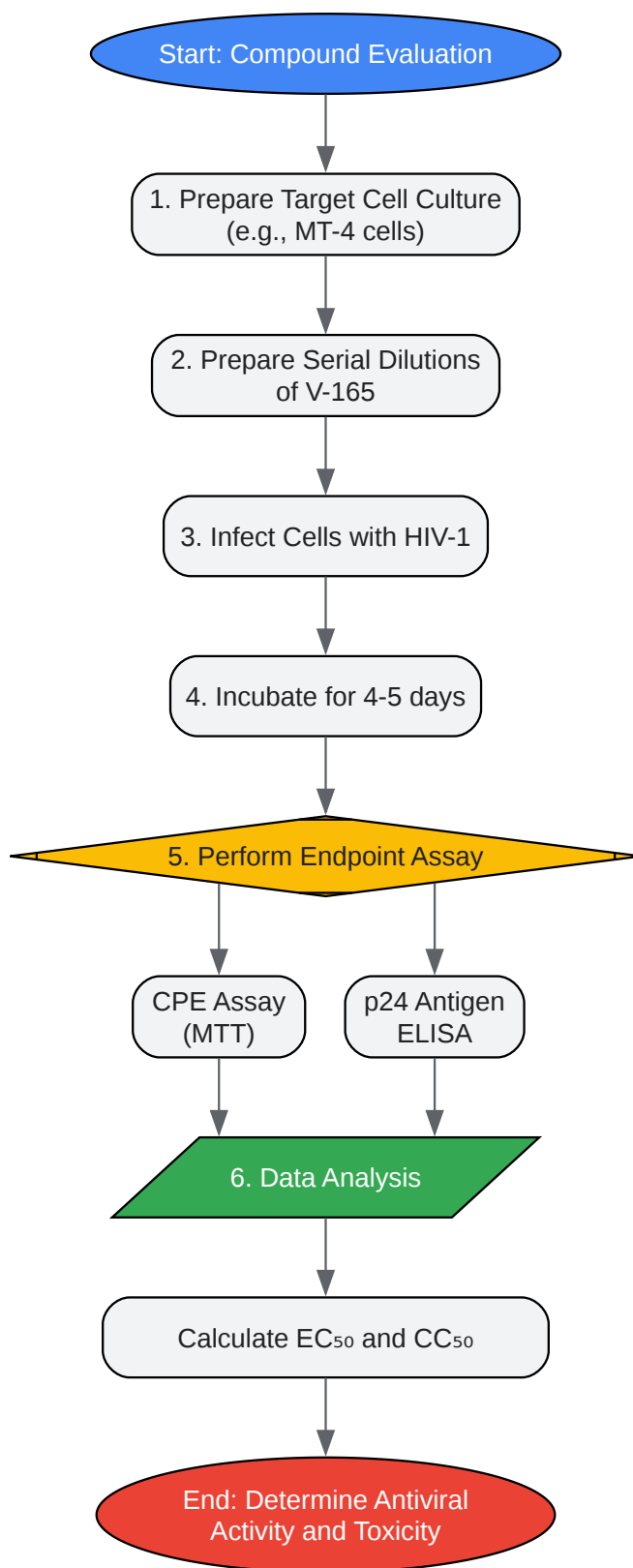
V-165 Mechanism of Action



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Caption: Multimodal inhibition of HIV-1 by V-165.

Experimental Workflow for Antiviral Activity Assessment



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Caption: Workflow for in vitro antiviral activity and cytotoxicity assessment.

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